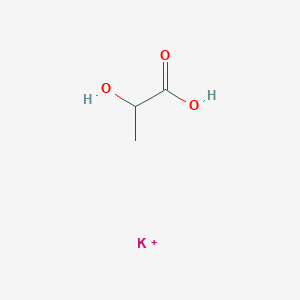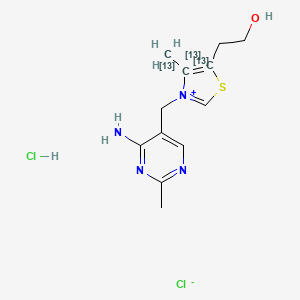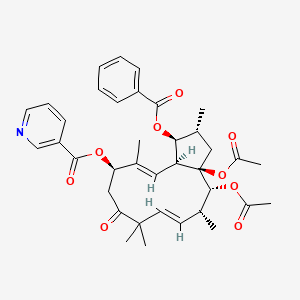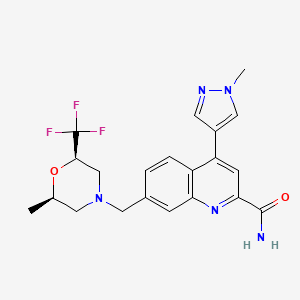
Thrombin inhibitor 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thrombin inhibitor 7 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, this compound can prevent the formation of blood clots, making it a valuable tool in the treatment of thrombotic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thrombin inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance thrombin inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the purity and identity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Thrombin inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include modified versions of this compound with enhanced or altered thrombin inhibitory activity. These modifications can improve the compound’s stability, bioavailability, and efficacy.
Wissenschaftliche Forschungsanwendungen
Thrombin inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for preventing and treating thrombotic disorders such as deep vein thrombosis, myocardial infarctions, and strokes.
Industry: Utilized in the development of anticoagulant drugs and diagnostic assays for blood coagulation disorders.
Wirkmechanismus
Thrombin inhibitor 7 exerts its effects by directly binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots. The molecular targets of this compound include the catalytic site and exosite I of thrombin, which are critical for its enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Thrombin inhibitor 7 include:
Bivalirudin: A synthetic peptide that inhibits thrombin by binding to its active site and exosite I.
Argatroban: A small molecule that selectively inhibits thrombin by binding to its active site.
Lepirudin: A recombinant hirudin that acts as a highly specific and direct thrombin inhibitor.
Uniqueness
This compound is unique in its structural design and binding affinity for thrombin. It offers advantages such as improved stability, lower toxicity, and enhanced specificity compared to other thrombin inhibitors. These properties make it a promising candidate for further development and clinical applications.
Eigenschaften
Molekularformel |
C26H23N7O2 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
3-[5-amino-1-(naphthalene-1-carbonyl)-1,2,4-triazol-3-yl]-N-butylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C26H23N7O2/c1-2-3-15-28-24(34)22-21(29-19-13-6-7-14-20(19)30-22)23-31-26(27)33(32-23)25(35)18-12-8-10-16-9-4-5-11-17(16)18/h4-14H,2-3,15H2,1H3,(H,28,34)(H2,27,31,32) |
InChI-Schlüssel |
CFVCHIMWLZBICL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=NC2=CC=CC=C2N=C1C3=NN(C(=N3)N)C(=O)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




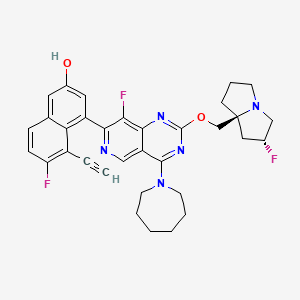

![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
